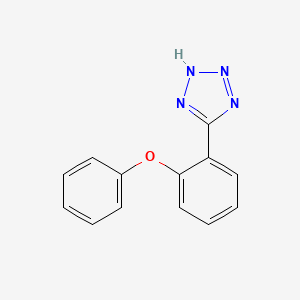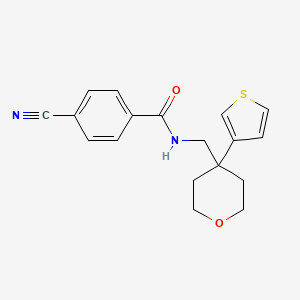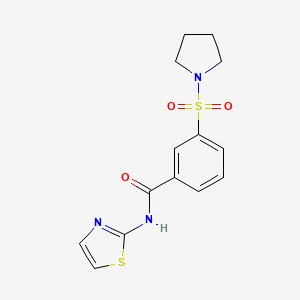
5-(2-phenoxyphenyl)-2H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-phenoxyphenyl)-2H-tetrazole is a useful research compound. Its molecular formula is C13H10N4O and its molecular weight is 238.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Functionalization
5-Substituted tetrazoles, including 5-(2-phenoxyphenyl)-2H-tetrazole, play a crucial role in various fields due to their unique chemical properties. They are extensively used in organic chemistry as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis. These compounds are vital in medicinal chemistry, serving as non-classical bioisosteres of carboxylic acids due to their similar acidities but higher lipophilicities and metabolic resistance. The synthesis methods for these heterocycles range from acidic media/proton catalysis to organometallic or organosilicon azides, highlighting their versatility and importance in drug design and development (Roh, Vávrová, & Hrabálek, 2012).
Crystal Structure and Prototropic Tautomerism
The study of the crystal structure of derivatives similar to this compound, such as methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, provides insights into their molecular configuration and the outcomes of their reactions. This understanding is crucial for designing compounds with specific physical and chemical properties (Lee, Ryu, & Lee, 2017). Additionally, the tautomeric behavior of these compounds, such as the study on 5-aryloxy-1(2)H-tetrazoles, offers valuable information on their stability and reactivity, which is essential for their application in drug development and other scientific research (Alkorta & Elguero, 2012).
Applications in Material Science
This compound derivatives also find applications in material science, such as in the synthesis of novel tetrazole liquid crystals. These materials exhibit unique properties like nematic and smectic phases, making them suitable for applications in liquid crystal displays and other electronic devices (Tariq et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-phenoxyphenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c1-2-6-10(7-3-1)18-12-9-5-4-8-11(12)13-14-16-17-15-13/h1-9H,(H,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHCLLWCBVCNWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-butylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2507244.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(pyridine-3-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2507246.png)
![N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2507248.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2507249.png)






![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2507259.png)
![3-chloro-N-{2-[(6-methylpyridazin-3-yl)amino]ethyl}benzamide](/img/structure/B2507260.png)
![1-(2-Fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-phenylurea](/img/structure/B2507263.png)
![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2507267.png)
